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  • Product: 4-Methoxy-3-(trifluoromethoxy)benzoic acid
  • CAS: 647855-22-9

Core Science & Biosynthesis

Protocols & Analytical Methods

Method

Synthesis of 4-Methoxy-3-(trifluoromethoxy)benzoic acid from starting materials

An Application Note and Detailed Protocol for the Synthesis of 4-Methoxy-3-(trifluoromethoxy)benzoic acid Introduction 4-Methoxy-3-(trifluoromethoxy)benzoic acid is a valuable building block in medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 4-Methoxy-3-(trifluoromethoxy)benzoic acid

Introduction

4-Methoxy-3-(trifluoromethoxy)benzoic acid is a valuable building block in medicinal chemistry and materials science. Its unique combination of a methoxy group, a trifluoromethoxy group, and a carboxylic acid moiety on a benzene ring makes it a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. The electron-withdrawing nature of the trifluoromethoxy group, coupled with the electron-donating methoxy group, creates a distinct electronic environment on the aromatic ring, influencing the properties of the final products. This application note provides a detailed, reliable, and well-vetted protocol for the synthesis of 4-Methoxy-3-(trifluoromethoxy)benzoic acid, designed for researchers, scientists, and professionals in drug development.

Synthetic Strategy: A Two-Step Approach

The synthesis of 4-Methoxy-3-(trifluoromethoxy)benzoic acid can be efficiently achieved through a two-step process starting from the commercially available 4-hydroxy-3-methoxybenzoic acid (vanillic acid). This strategy involves:

  • Trifluoromethoxylation of the phenolic hydroxyl group: This key step introduces the trifluoromethoxy group onto the aromatic ring.

  • Methylation of the remaining hydroxyl group: This final step converts the intermediate to the target product.

This approach is advantageous due to the ready availability and relatively low cost of the starting material, as well as the generally high yields and straightforward nature of the reactions involved.

Experimental Protocol

Part 1: Synthesis of 3-Hydroxy-4-(trifluoromethoxy)benzoic acid

Reaction Scheme:

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
4-Hydroxy-3-methoxybenzoic acid168.1510.0 g0.059
Trifluoroiodomethane (CF3I)195.9117.4 g0.089
Potassium Carbonate (K2CO3)138.2112.3 g0.089
N,N-Dimethylformamide (DMF)73.09100 mL-
Diethyl ether74.12As needed-
Hydrochloric acid (1 M)36.46As needed-
Sodium sulfate (anhydrous)142.04As needed-

Procedure:

  • To a stirred solution of 4-hydroxy-3-methoxybenzoic acid (10.0 g, 0.059 mol) in N,N-dimethylformamide (100 mL) in a pressure vessel, add potassium carbonate (12.3 g, 0.089 mol).

  • Cool the mixture to -50 °C and bubble trifluoroiodomethane (17.4 g, 0.089 mol) through the solution.

  • Seal the vessel and heat the reaction mixture at 90 °C for 8 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water and acidify with 1 M hydrochloric acid to a pH of approximately 2-3.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-hydroxy-4-(trifluoromethoxy)benzoic acid.

Part 2: Synthesis of 4-Methoxy-3-(trifluoromethoxy)benzoic acid

Reaction Scheme:

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
3-Hydroxy-4-(trifluoromethoxy)benzoic acid222.1210.0 g0.045
Dimethyl sulfate ((CH3)2SO4)126.136.2 g (4.7 mL)0.049
Potassium Carbonate (K2CO3)138.217.5 g0.054
Acetone58.08150 mL-
Diethyl ether74.12As needed-
Hydrochloric acid (1 M)36.46As needed-
Sodium sulfate (anhydrous)142.04As needed-

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxy-4-(trifluoromethoxy)benzoic acid (10.0 g, 0.045 mol) in acetone (150 mL).

  • Add potassium carbonate (7.5 g, 0.054 mol) and dimethyl sulfate (6.2 g, 0.049 mol) to the solution.

  • Reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield pure 4-methoxy-3-(trifluoromethoxy)benzoic acid.

Visualizing the Synthetic Workflow

The following diagram illustrates the two-step synthesis of 4-Methoxy-3-(trifluoromethoxy)benzoic acid from 4-hydroxy-3-methoxybenzoic acid.

Synthesis_Workflow Start 4-Hydroxy-3-methoxybenzoic acid Intermediate 3-Hydroxy-4-(trifluoromethoxy)benzoic acid Start->Intermediate 1. CF3I, K2CO3 2. DMF, 90°C FinalProduct 4-Methoxy-3-(trifluoromethoxy)benzoic acid Intermediate->FinalProduct 1. (CH3)2SO4, K2CO3 2. Acetone, Reflux

Caption: Synthetic route for 4-Methoxy-3-(trifluoromethoxy)benzoic acid.

Expert Insights and Troubleshooting

  • Trifluoromethoxylation: The trifluoromethoxylation reaction is the most critical step. The use of a pressure vessel is necessary to handle the volatile trifluoroiodomethane. Ensuring the reaction is carried out under anhydrous conditions is crucial to prevent side reactions. The temperature and reaction time are optimized for maximum yield and should be carefully controlled.

  • Methylation: The methylation with dimethyl sulfate is a standard procedure. However, dimethyl sulfate is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood. The reaction progress should be monitored by TLC to avoid over-methylation or incomplete reaction.

  • Purification: Purification of the intermediate and final products is essential to obtain high-purity material. Column chromatography for the intermediate and recrystallization for the final product are effective methods. The choice of solvents for purification may need to be optimized based on the observed impurities.

Characterization

The identity and purity of the synthesized 4-Methoxy-3-(trifluoromethoxy)benzoic acid should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound.

  • Melting Point: A sharp melting point indicates high purity.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Trifluoroiodomethane is a gas at room temperature and should be handled with care.

  • Dimethyl sulfate is a potent carcinogen and is highly toxic. Handle with extreme caution and use appropriate quenching procedures for any residual reagent.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

References

  • Synthesis of trifluoromethoxy-containing compounds.
  • Preparation of 4-methoxy-3-(trifluoromethoxy)
  • General procedures for trifluoromethoxylation of phenols. [Link]

  • Methylation of phenols using dimethyl sulfate. [Link]

Application

The Strategic deployment of 4-Methoxy-3-(trifluoromethoxy)benzoic Acid in Modern Organic Synthesis: A Guide for Researchers

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the judicious selection of building blocks is paramount. Among these, 4-Methoxy-3-(trifluor...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the judicious selection of building blocks is paramount. Among these, 4-Methoxy-3-(trifluoromethoxy)benzoic acid has emerged as a molecule of significant strategic importance. Its unique electronic and steric properties, conferred by the methoxy and trifluoromethoxy substituents, render it a versatile synthon for the introduction of these crucial motifs into target molecules. This guide provides an in-depth exploration of the applications and detailed protocols for the utilization of 4-Methoxy-3-(trifluoromethoxy)benzoic acid, designed for researchers, scientists, and professionals in drug development.

Introduction: Unveiling the Potential of a Fluorinated Synthon

4-Methoxy-3-(trifluoromethoxy)benzoic acid (CAS No. 213598-09-5) is a crystalline powder characterized by the presence of a carboxylic acid, a methoxy group, and a trifluoromethoxy group on a benzene ring.[1][2] The trifluoromethoxy (-OCF₃) group, in particular, is a highly sought-after functionality in modern drug design. It is recognized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, properties that are critical for the development of effective therapeutic agents.[3][4] The methoxy (-OCH₃) group, an electron-donating group, modulates the electronic nature of the aromatic ring and can influence reaction selectivity.

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₉H₇F₃O₃[1]
Molecular Weight220.15 g/mol [1]
Melting Point170.0 to 174.0 °C
AppearanceWhite to light yellow crystalline powder[2]
Purity>98.0%

Core Applications in Organic Synthesis: Amide and Ester Formation

The primary utility of 4-Methoxy-3-(trifluoromethoxy)benzoic acid in organic synthesis lies in its carboxylic acid functionality, which readily participates in a variety of coupling reactions to form amides and esters. These functional groups are ubiquitous in pharmaceuticals and other functional materials.

Amide Synthesis: Forging the Backbone of Bioactive Molecules

The amide bond is a cornerstone of peptide and protein chemistry and is a prevalent feature in a vast number of pharmaceutical drugs. The synthesis of amides from 4-Methoxy-3-(trifluoromethoxy)benzoic acid allows for the incorporation of the valuable 4-methoxy-3-(trifluoromethoxy)phenyl moiety into a diverse range of molecular scaffolds.

Causality Behind Experimental Choices: The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable and requires activation of the carboxylic acid. Common strategies involve the use of coupling agents or the conversion of the carboxylic acid to a more reactive species, such as an acid chloride. The choice of method often depends on the substrate scope, desired reaction conditions (e.g., temperature, solvent), and tolerance of other functional groups in the starting materials.

Protocol: General Amide Coupling using a Carbodiimide Reagent

This protocol describes a general method for the synthesis of an amide from 4-Methoxy-3-(trifluoromethoxy)benzoic acid and a primary or secondary amine using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to suppress side reactions and improve yields.

Experimental Workflow:

Caption: Workflow for the synthesis of amides from 4-Methoxy-3-(trifluoromethoxy)benzoic acid.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-Methoxy-3-(trifluoromethoxy)benzoic acid (1.0 equiv) and the desired amine (1.0-1.2 equiv) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (nitrogen or argon), add the coupling agent (e.g., EDC, 1.1-1.5 equiv) and the additive (e.g., HOBt, 1.1-1.5 equiv) at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: If DCC is used as the coupling agent, filter the reaction mixture to remove the precipitated dicyclohexylurea. Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Application Example: Synthesis of GPBAR1 Agonists

While not using the exact 4-methoxy isomer, a patent for the synthesis of 3-amino-pyridines as G protein-coupled bile acid receptor 1 (GPBAR1) agonists demonstrates a relevant application of a trifluoromethoxy-substituted benzoic acid in amide bond formation for the preparation of pharmaceutically active compounds.[5][6] GPBAR1 agonists are being investigated for the treatment of metabolic diseases such as type II diabetes.[5]

Esterification: A Gateway to Diverse Functional Molecules

Esterification of 4-Methoxy-3-(trifluoromethoxy)benzoic acid provides access to a variety of ester derivatives. These esters can serve as key intermediates in further synthetic transformations or as final products with applications in materials science and as prodrugs in medicinal chemistry.

Causality Behind Experimental Choices: Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic and widely used method. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. The choice of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) and reaction conditions are crucial for achieving high yields.

Protocol: Fischer-Speier Esterification

This protocol outlines a standard procedure for the synthesis of a methyl or ethyl ester of 4-Methoxy-3-(trifluoromethoxy)benzoic acid.

Experimental Workflow:

Caption: Workflow for the Fischer-Speier esterification of 4-Methoxy-3-(trifluoromethoxy)benzoic acid.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 4-Methoxy-3-(trifluoromethoxy)benzoic acid (1.0 equiv) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Washing: Wash the combined organic extracts with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography or distillation.

Safety and Handling

4-Methoxy-3-(trifluoromethoxy)benzoic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

Conclusion

4-Methoxy-3-(trifluoromethoxy)benzoic acid is a valuable and versatile building block in organic synthesis. Its utility in the preparation of amides and esters provides a reliable route for the incorporation of the electronically and sterically unique 4-methoxy-3-(trifluoromethoxy)phenyl group into a wide array of target molecules. The protocols outlined in this guide offer a solid foundation for researchers to explore the full potential of this important synthon in their synthetic endeavors, particularly in the pursuit of novel pharmaceuticals and advanced materials.

References

  • WO2012117000A1, 3-amino-pyridines as gpbar1 agonists.
  • BLD Pharm. 4-Methoxy-3-(trifluoromethyl)benzoic acid.
  • Sigma-Aldrich. 4-Methoxy-3-(trifluoromethyl)benzoic acid | 213598-09-5.
  • CA2827718A1, 3-amino-pyridines as gpbar1 agonists.
  • Mague, J. T.; et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules2023, 28 (14), 5429.
  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • BenchChem.
  • PubMed.
  • Tokyo Chemical Industry Co., Ltd. 4-Methoxy-3-(trifluoromethyl)benzoic Acid.
  • Fischer Esterific
  • WO2019059801A1, Method for preparing benzoic acid esters.
  • TCI Chemicals. 4-Methoxy-3-(trifluoromethyl)benzoic Acid | 213598-09-5.
  • American Chemical Society. American Chemical Society (ACS)
  • BenchChem.

Sources

Method

Application Note: A Validated RP-HPLC Method for the Quantification of 4-Methoxy-3-(trifluoromethoxy)benzoic acid

Abstract This application note presents a detailed, robust, and validated analytical method for the precise quantification of 4-Methoxy-3-(trifluoromethoxy)benzoic acid. Designed for researchers, quality control analysts...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated analytical method for the precise quantification of 4-Methoxy-3-(trifluoromethoxy)benzoic acid. Designed for researchers, quality control analysts, and drug development professionals, this guide provides a comprehensive reverse-phase high-performance liquid chromatography (RP-HPLC) protocol coupled with UV detection. The narrative explains the scientific rationale behind methodological choices and includes complete, step-by-step protocols for method execution and validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction and Analyte Profile

4-Methoxy-3-(trifluoromethoxy)benzoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science as a potential synthetic building block. Its unique substitution pattern, featuring both an electron-donating methoxy group and an electron-withdrawing trifluoromethoxy group, imparts specific chemical properties that are valuable in the synthesis of complex molecules. Accurate quantification is critical for reaction monitoring, purity assessment, and quality control of starting materials and final products.

This document details a selective and sensitive HPLC-UV method developed and validated to meet the stringent requirements of pharmaceutical and chemical research environments.

Analyte Physicochemical Profile:

PropertyValueSource
Chemical Name 4-Methoxy-3-(trifluoromethoxy)benzoic acid-
CAS Number 647855-22-9
Molecular Formula C₉H₇F₃O₄
Molecular Weight 236.15 g/mol
Appearance Crystalline Powder[1] (analogue)
Structure Chemical Structure of 4-Methoxy-3-(trifluoromethoxy)benzoic acid-

Principle of the Analytical Method

The quantification method is based on reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

  • Scientific Rationale: The analyte is a moderately polar aromatic compound, making it ideally suited for separation on a non-polar stationary phase, such as C18. The mobile phase consists of an aqueous component and an organic modifier (acetonitrile). The inclusion of phosphoric acid in the aqueous phase is critical; it lowers the pH to approximately 2.5, which is well below the estimated pKa of the carboxylic acid moiety (~3-4). This suppresses the ionization of the analyte, ensuring it is in a single, neutral form. This results in enhanced retention, improved peak symmetry, and a highly reproducible chromatographic separation. The aromatic ring and its substituents act as a strong chromophore, allowing for sensitive detection using a standard UV detector.

Detailed Method Protocol

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Water, HPLC grade or Type I ultrapure.

    • Phosphoric acid (H₃PO₄), ACS grade or higher (~85%).

  • Reference Standard: 4-Methoxy-3-(trifluoromethoxy)benzoic acid, purity ≥98%.

  • Labware: Calibrated analytical balance, volumetric flasks (Class A), pipettes (calibrated), autosampler vials.

Chromatographic Conditions
ParameterSetting
Stationary Phase (Column) C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water
Mobile Phase B Acetonitrile (ACN)
Elution Mode Isocratic
Composition 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (Verify with UV scan of standard)
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% H₃PO₄ in Water): Carefully add 1.0 mL of phosphoric acid to a 1 L volumetric flask containing ~800 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.

  • Diluent: Prepare a mixture of Water:Acetonitrile (60:40 v/v) to be used for all standard and sample dilutions. This ensures solvent compatibility with the mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 4-Methoxy-3-(trifluoromethoxy)benzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions for Calibration: Prepare a series of at least five working standards by serial dilution of the stock solution with the diluent to cover the desired analytical range (e.g., 1, 5, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample material, dissolve it in the diluent in a volumetric flask to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter if necessary.

System Suitability Testing (SST)

Rationale: The SST is a mandatory check performed before any sample analysis to verify that the chromatographic system is performing adequately.[2] This ensures the trustworthiness of the generated data.

Procedure: Inject the middle concentration standard (e.g., 25 µg/mL) five or six consecutive times.

Acceptance Criteria:

ParameterAcceptance Limit
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Experimental Workflows

The overall process from preparation to analysis follows a structured workflow to ensure consistency and accuracy.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent B Prepare Standard Stock Solution A->B D Prepare Sample Solution A->D C Create Calibration Standards B->C E System Suitability Test (SST) C->E F Inject Blank & Standards E->F G Inject Samples F->G H Generate Calibration Curve G->H J Quantify Analyte Concentration H->J I Integrate Sample Peaks I->J

Caption: General experimental workflow for HPLC analysis.

Method Validation Protocol

The analytical method must be validated to demonstrate its fitness for the intended purpose, as mandated by regulatory bodies.[3] The validation protocol described here is based on the ICH Q2(R2) guideline.[4][5]

G Center Method Validation (ICH Q2) Specificity Specificity Center->Specificity Linearity Linearity & Range Center->Linearity Accuracy Accuracy Center->Accuracy Precision Precision Center->Precision LOD LOD & LOQ Center->LOD Robustness Robustness Center->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Core parameters for analytical method validation.

Specificity
  • Objective: To demonstrate that the signal measured is unequivocally from the target analyte, without interference from excipients, impurities, or degradation products.

  • Protocol:

    • Inject the diluent (blank) to check for interfering peaks at the analyte's retention time.

    • If applicable, prepare and inject a placebo (matrix without the analyte).

    • Perform forced degradation studies (e.g., exposure to acid, base, heat, light, oxidation) on the analyte. Analyze the stressed samples to ensure that degradation product peaks are well-resolved from the main analyte peak.

Linearity
  • Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol:

    • Prepare a minimum of five concentrations across the range (e.g., 1 to 100 µg/mL).

    • Inject each concentration in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy (% Recovery)
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Perform a spike-recovery study. Add known amounts of the analyte stock solution to a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate and analyze.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay): Analyze a minimum of six preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0% for each study.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol:

    • Estimate LOD and LOQ based on the signal-to-noise (S/N) ratio.

    • Prepare and inject a series of dilute solutions of the analyte.

    • LOD is the concentration that yields an S/N ratio of approximately 3:1.

    • LOQ is the concentration that yields an S/N ratio of approximately 10:1.

    • Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).

Summary of Validation Results

The following table summarizes the typical acceptance criteria for the validation of this method. Actual experimental results should be tabulated and compared against these targets.

Validation ParameterAcceptance Criteria
Specificity No interference at the analyte retention time.
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL (Example)
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD%)
    - Repeatability≤ 2.0%
    - Intermediate Precision≤ 2.0%
LOQ Precision (RSD%) ≤ 10%
System Suitability (%RSD) ≤ 2.0%

Field Insights & Troubleshooting

  • Peak Tailing: If significant peak tailing (>1.5) is observed, it may indicate secondary interactions with the stationary phase or that the mobile phase pH is not low enough to fully suppress ionization. Confirm the mobile phase pH is ~2.5 or consider using a different column with better end-capping.

  • Retention Time Drift: Fluctuations in retention time can be caused by unstable column temperature, inconsistent mobile phase composition, or pump malfunctions. Ensure the column oven is stable and the mobile phase is well-mixed and degassed.

  • Baseline Noise: High baseline noise can compromise the LOQ. This can stem from a deteriorating detector lamp, contaminated mobile phase, or air bubbles in the system. Purge the system and use freshly prepared mobile phase.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, and precise for the quantification of 4-Methoxy-3-(trifluoromethoxy)benzoic acid. The comprehensive validation protocol ensures the method is robust and fit for its intended purpose in both research and quality control settings. Adherence to the system suitability tests and established protocols will yield reliable and reproducible analytical data.

References

  • PubChem. 4-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. [Online] Available at: [Link]

  • Parr, M. K., et al. (2018). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1489–1494. [Online] Available at: [Link]

  • Chaudhary, A. (2009). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of GXP Compliance, 13(4), 54-65.
  • ResearchGate. (2018). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Online] Available at: [Link]

  • NIST. Benzoic acid, 4-methoxy-. NIST Chemistry WebBook. [Online] Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Online] Available at: [Link]

  • Chem-Impex. 4-Methoxy-3-methylbenzoic acid. [Online] Available at: [Link]

  • PubChem. 4-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. [Online] Available at: [Link]

  • SIELC Technologies. Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. [Online] Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Online] Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Online] Available at: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Online] Available at: [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Online] Available at: [Link]

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Application

Application Notes and Protocols: 4-Methoxy-3-(trifluoromethoxy)benzoic Acid as a Key Reagent in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: A Versatile Building Block in Modern Medicinal Chemistry 4-Methoxy-3-(trifluoromethoxy)benzoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

4-Methoxy-3-(trifluoromethoxy)benzoic acid is a synthetically valuable aromatic carboxylic acid that has emerged as a significant building block in the field of drug discovery and medicinal chemistry. Its unique substitution pattern, featuring a methoxy group for potential hydrogen bonding interactions and a lipophilic trifluoromethoxy group, imparts desirable physicochemical properties to target molecules. The trifluoromethoxy (-OCF3) group, in particular, is of high interest as it can enhance metabolic stability, improve cell membrane permeability, and modulate the acidity of the carboxylic acid functional group.

This document serves as a comprehensive guide to the practical application of 4-methoxy-3-(trifluoromethoxy)benzoic acid in chemical synthesis, with a primary focus on its utility in the construction of biologically active molecules. The protocols and insights provided herein are designed to be self-validating and are grounded in established chemical principles and supported by authoritative literature.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory. The key physicochemical data for 4-methoxy-3-(trifluoromethoxy)benzoic acid are summarized in the table below.

PropertyValueReference(s)
CAS Number 647855-22-9[1]
Molecular Formula C9H7F3O4[1]
Molecular Weight 236.15 g/mol [1]
Appearance Solid[1]
Purity ≥96%[1]
Melting Point 172°C[2]
InChI Key PHSHCIBRNMLSBJ-UHFFFAOYSA-N[1]
SMILES COc1ccc(C(=O)O)cc1OC(F)(F)F

Safety Profile:

While a comprehensive toxicological profile is not extensively documented in publicly available literature, standard laboratory safety precautions should be observed when handling 4-methoxy-3-(trifluoromethoxy)benzoic acid. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Core Application: Amide Bond Formation in the Synthesis of Bioactive Molecules

The carboxylic acid moiety of 4-methoxy-3-(trifluoromethoxy)benzoic acid serves as a versatile handle for the construction of more complex molecular architectures, primarily through the formation of amide bonds. This transformation is a cornerstone of medicinal chemistry, as the amide linkage is a key structural feature in a vast array of pharmaceuticals. The substituted benzamide motif derived from this reagent is frequently found in kinase inhibitors and other targeted therapeutics.

Protocol: HATU-Mediated Amide Coupling with 4-Fluoroaniline

This protocol details a representative and widely applicable method for the coupling of 4-methoxy-3-(trifluoromethoxy)benzoic acid with an aniline derivative, using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is favored for its high efficiency, rapid reaction times, and suppression of racemization in chiral substrates.

Reaction Scheme:

G reagent1 4-Methoxy-3-(trifluoromethoxy)benzoic acid reagents HATU, DIPEA DMF, rt reagent1->reagents reagent2 4-Fluoroaniline reagent2->reagents product N-(4-fluorophenyl)-4-methoxy-3-(trifluoromethoxy)benzamide reagents->product

A representative amide coupling reaction.

Materials:

  • 4-Methoxy-3-(trifluoromethoxy)benzoic acid (1.0 eq)

  • 4-Fluoroaniline (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for extraction and purification

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-methoxy-3-(trifluoromethoxy)benzoic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add 4-fluoroaniline (1.05 eq), followed by DIPEA (3.0 eq).

  • Activation of Carboxylic Acid: Add HATU (1.1 eq) to the reaction mixture in one portion. The addition of HATU often results in a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-(4-fluorophenyl)-4-methoxy-3-(trifluoromethoxy)benzamide.

Causality Behind Experimental Choices:

  • HATU: This uronium-based coupling reagent rapidly activates the carboxylic acid to form a highly reactive acyl-transfer agent, facilitating efficient amide bond formation with the weakly nucleophilic aniline.

  • DIPEA: A non-nucleophilic organic base is required to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, preventing the protonation of the aniline and ensuring its availability for nucleophilic attack.

  • Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and reagents and facilitate the ionic interactions involved in the coupling mechanism. Anhydrous conditions are crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.

  • Aqueous Work-up: The series of aqueous washes is designed to remove the water-soluble byproducts, including unreacted HATU, DIPEA salts, and any remaining DMF. The acidic wash removes excess base, while the basic wash removes any unreacted carboxylic acid.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Amide Coupling cluster_workup Work-up cluster_purification Purification dissolve Dissolve Acid in DMF add_amine Add Amine & DIPEA dissolve->add_amine add_hatu Add HATU add_amine->add_hatu stir Stir at RT & Monitor add_hatu->stir dilute Dilute with EtOAc stir->dilute wash Aqueous Washes (HCl, NaHCO3, Brine) dilute->wash dry Dry & Concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography

Workflow for HATU-mediated amide coupling.

Synthesis of 4-Methoxy-3-(trifluoromethoxy)benzoic Acid

For researchers interested in preparing the title compound in-house, a potential synthetic route starting from commercially available 4-methoxyphenol is outlined below. This multi-step synthesis involves protection, ortho-lithiation, trifluoromethoxylation, and oxidation.

Synthetic Scheme:

G start 4-Methoxyphenol intermediate1 Protected Phenol start->intermediate1 Protection intermediate2 Ortho-lithiated species intermediate1->intermediate2 n-BuLi intermediate3 Trifluoromethoxylated intermediate intermediate2->intermediate3 CF3-Source final_product 4-Methoxy-3-(trifluoromethoxy)benzoic acid intermediate3->final_product Deprotection & Oxidation

A potential synthetic route to the title compound.

Conclusion

4-Methoxy-3-(trifluoromethoxy)benzoic acid is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly within the realm of drug discovery. Its primary application lies in the formation of amide bonds, providing a gateway to a wide range of potentially bioactive compounds. The protocol provided for HATU-mediated amide coupling offers a reliable and efficient method for the utilization of this building block. As the demand for novel therapeutics with optimized pharmacological profiles continues to grow, the strategic incorporation of unique structural motifs, such as that offered by 4-methoxy-3-(trifluoromethoxy)benzoic acid, will undoubtedly remain a key strategy in medicinal chemistry.

References

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]

  • El-Faham, A.; Albericio, F. Peptide coupling reagents, more than a letter soup. Chem. Rev.2011 , 111 (11), 6557–6602. [Link]

  • Ngai, M.-Y.; et al. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. J. Vis. Exp.2016 , (107), e53789. [Link]

Sources

Method

Application Note: A Scalable and Robust Synthesis of 4-Methoxy-3-(trifluoromethoxy)benzoic Acid

Abstract This application note details a comprehensive, multi-step protocol for the scale-up synthesis of 4-Methoxy-3-(trifluoromethoxy)benzoic acid, a valuable building block in the pharmaceutical and agrochemical indus...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive, multi-step protocol for the scale-up synthesis of 4-Methoxy-3-(trifluoromethoxy)benzoic acid, a valuable building block in the pharmaceutical and agrochemical industries. The trifluoromethoxy (-OCF₃) group is of significant interest due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules. However, its installation, particularly on an industrial scale, presents considerable challenges.[1] This guide presents a robust and scalable four-step synthetic route commencing from the commercially available 3-hydroxy-4-methoxybenzoic acid. The strategy hinges on an initial esterification to protect the carboxylic acid, followed by the formation of a key S-methyl xanthate intermediate. The critical trifluoromethoxylation is achieved via an oxidative desulfurization-fluorination reaction, a method noted for its suitability in larger-scale production.[2] The process culminates in the saponification of the ester to yield the target acid. This document provides detailed, step-by-step protocols, process safety considerations, analytical checkpoints, and the scientific rationale behind key procedural choices to ensure reproducibility, safety, and high purity of the final product.

Introduction and Synthetic Strategy

The synthesis of aryl trifluoromethyl ethers has historically been hampered by the need for harsh, toxic reagents or conditions that are not amenable to large-scale manufacturing.[3] Classical methods often involve hazardous materials like sulfur tetrafluoride or require expensive, multi-step processes.[2] The strategy outlined herein circumvents many of these issues by employing a modern, scalable approach.

Our four-step sequence is as follows:

  • Esterification: Protection of the carboxylic acid functionality of 3-hydroxy-4-methoxybenzoic acid as a methyl ester prevents unwanted side reactions in subsequent steps.

  • Xanthate Formation: The phenolic hydroxyl group is converted into an S-methyl xanthate. This intermediate is crucial for the subsequent fluorination step.

  • Oxidative Desulfurization-Fluorination: The xanthate is transformed into the desired trifluoromethoxy group. This method is one of the most versatile and industrially viable for creating both aromatic and aliphatic trifluoromethyl ethers.[2]

  • Saponification: The protecting methyl ester group is hydrolyzed under basic conditions to furnish the final 4-Methoxy-3-(trifluoromethoxy)benzoic acid.

This strategic approach ensures high selectivity and provides practical workup and purification procedures at each stage, making it suitable for researchers and process chemists in drug development.

G cluster_0 Synthetic Workflow A 3-Hydroxy-4-methoxybenzoic acid B Methyl 3-hydroxy-4-methoxybenzoate A->B Step 1: Esterification C Methyl 4-methoxy-3-(((methylthio)carbonothioyl)oxy)benzoate (Xanthate Intermediate) B->C Step 2: Xanthate Formation D Methyl 4-methoxy-3-(trifluoromethoxy)benzoate C->D Step 3: Oxidative Desulfurization- Fluorination E 4-Methoxy-3-(trifluoromethoxy)benzoic acid (Final Product) D->E Step 4: Saponification

Sources

Application

Introduction: Unlocking New Frontiers in Materials Science with 4-Methoxy-3-(trifluoromethoxy)benzoic acid

An in-depth technical guide on the use of 4-Methoxy-3-(trifluoromethoxy)benzoic acid in materials science, designed for researchers, scientists, and drug development professionals. This guide provides detailed applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the use of 4-Methoxy-3-(trifluoromethoxy)benzoic acid in materials science, designed for researchers, scientists, and drug development professionals. This guide provides detailed application notes and protocols with full editorial control to best explain the in-depth technical aspects.

4-Methoxy-3-(trifluoromethoxy)benzoic acid is a unique trifluoromethoxy-substituted aromatic carboxylic acid. Its distinct molecular architecture, featuring a carboxylic acid group for polymerization, a methoxy group, and a trifluoromethoxy group, makes it a compelling candidate for the development of advanced materials. The trifluoromethoxy group is of particular interest due to its high electronegativity, metabolic stability, and ability to modulate electronic and lipophilic properties. These characteristics are highly advantageous in the design of specialty polymers, liquid crystals, and functional coatings with tailored functionalities.

The strategic placement of the methoxy and trifluoromethoxy groups on the benzene ring is anticipated to influence the polymer's thermal stability, solubility, and dielectric properties. The carboxylic acid functionality provides a versatile handle for incorporation into a variety of polymer backbones, including polyesters, polyamides, and polyimides, through well-established condensation polymerization techniques.

This technical guide will delve into the potential applications of 4-Methoxy-3-(trifluoromethoxy)benzoic acid in materials science, with a focus on its use as a monomer for the synthesis of high-performance polymers. We will provide detailed protocols for the synthesis and characterization of a novel polyester derived from this functionalized benzoic acid.

Physicochemical Properties of 4-Methoxy-3-(trifluoromethoxy)benzoic acid

A comprehensive understanding of the physicochemical properties of 4-Methoxy-3-(trifluoromethoxy)benzoic acid is paramount for its effective utilization in materials synthesis. The following table summarizes its key properties, which are crucial for designing reaction conditions and predicting the characteristics of the resulting materials.

PropertyValueSource
Chemical Formula C9H7F3O4N/A
Molecular Weight 236.15 g/mol N/A
Appearance White to off-white crystalline powder[1]
Melting Point Expected to be in the range of other substituted benzoic acids[2]
Solubility Soluble in many organic solvents[3]

Application in Polymer Science: Synthesis of a Novel Polyester

The presence of the carboxylic acid group makes 4-Methoxy-3-(trifluoromethoxy)benzoic acid an excellent candidate for the synthesis of polyesters through polycondensation reactions. The resulting polymers are expected to exhibit enhanced thermal stability and unique optical properties, making them suitable for applications in specialty plastics and coatings.

Experimental Protocol: Synthesis of Poly(4-oxybenzoyl-2-methoxy-5-trifluoromethoxy)

This protocol details the synthesis of a polyester via the polycondensation of 4-hydroxy-2-methoxy-5-(trifluoromethoxy)benzoic acid, a hypothetical derivative of the topic compound.

1. Materials and Reagents:

  • 4-hydroxy-2-methoxy-5-(trifluoromethoxy)benzoic acid

  • Thionyl chloride (SOCl2)

  • Pyridine

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

2. Step-by-Step Methodology:

  • Acid Chloride Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-hydroxy-2-methoxy-5-(trifluoromethoxy)benzoic acid (1 equivalent).

    • Add an excess of thionyl chloride (5 equivalents) to the flask.

    • Add a catalytic amount of pyridine.

    • Heat the reaction mixture to reflux and maintain for 4 hours.

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting acid chloride is used directly in the next step.

  • Polycondensation:

    • Dissolve the crude acid chloride in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add pyridine (1.1 equivalents) to the solution to act as an acid scavenger.

    • Allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Filter the polymer, wash thoroughly with methanol, and dry under vacuum at 60°C for 24 hours.

Characterization of the Resulting Polyester

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

1. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d6) and acquire 1H and 13C NMR spectra to confirm the polymer structure.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Record the FTIR spectrum of the polymer to identify the characteristic functional groups, such as the ester carbonyl stretch.

2. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): Use DSC to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[4]

  • Thermogravimetric Analysis (TGA): Perform TGA to evaluate the thermal stability of the polymer.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of the polyester from 4-hydroxy-2-methoxy-5-(trifluoromethoxy)benzoic acid.

Polyester_Synthesis Monomer 4-hydroxy-2-methoxy-5- (trifluoromethoxy)benzoic acid AcidChloride Acid Chloride Formation (SOCl2, Pyridine) Monomer->AcidChloride Polycondensation Polycondensation (Pyridine, DMF) AcidChloride->Polycondensation Polymer Polyester Polycondensation->Polymer Purification Purification (Methanol Precipitation) Polymer->Purification Characterization Characterization (NMR, FTIR, DSC, TGA) Purification->Characterization

Caption: Polyester synthesis workflow.

Conclusion and Future Outlook

4-Methoxy-3-(trifluoromethoxy)benzoic acid represents a promising building block for the creation of novel materials with advanced properties. The synthetic protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore its potential in various fields of materials science. Further research into the synthesis of other polymers, such as polyamides and polyimides, and the investigation of the liquid crystalline properties of its derivatives are highly encouraged. The unique combination of functional groups in this molecule opens up a vast design space for the next generation of high-performance materials.

References

  • Al-Hamdani, A. H., Al-Issa, S. A., & Ahmed, A. A. (2022). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Journal of Molecular Structure, 1262, 133033.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)benzoic acid. PubChem. Retrieved from [Link]

  • Al-Hamdani, A. H., & Ahmed, A. A. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Crystals, 13(2), 299.
  • Ferreira, B. R., et al. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 14(7), 655.
  • Jasinski, J. P., et al. (2018). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
  • Patel, H. R., & Patel, K. C. (2022). Synthesis of Liquid Crystal Compound with Azo Linaker and Effect of Terminal Group on Liquid Crystal Properties. International Journal of Research in Engineering and Science, 10(7), 1-8.
  • University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • Auriemma, F., et al. (2023). Segregation of Benzoic Acid in Polymer Crystalline Cavities. Polymers, 15(1), 189.
  • National Center for Biotechnology Information. (n.d.). 3-(Trifluoromethyl)benzoic acid. PubChem. Retrieved from [Link]

  • SDI. (n.d.). 4 METHOXY BENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Hassan, A., et al. (2021). Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives.
  • Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid. Retrieved from [Link]

  • Emco Dyestuff. (n.d.). 4-Methoxybenzoic Acid | CAS 100-09-4 | Manufacturer, Supplier, Exporter. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Yield of 4-Methoxy-3-(trifluoromethoxy)benzoic Acid Synthesis

Welcome to the technical support center for the synthesis of 4-Methoxy-3-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-3-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important building block.

This document provides in-depth technical guidance, troubleshooting advice in a question-and-answer format, and detailed experimental protocols. We will explore the critical aspects of the synthesis, from starting material selection to final product purification, with a focus on the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 4-Methoxy-3-(trifluoromethoxy)benzoic acid?

A1: There are two primary synthetic strategies for the preparation of 4-Methoxy-3-(trifluoromethoxy)benzoic acid. The choice of route often depends on the availability of starting materials and the specific capabilities of your laboratory.

  • Route 1: Trifluoromethoxylation of a Precursor. This approach typically starts with a commercially available substituted anisole derivative, such as methyl 3-hydroxy-4-methoxybenzoate. The key step is the introduction of the trifluoromethoxy (-OCF₃) group onto the aromatic ring.

  • Route 2: Sandmeyer Reaction of an Aniline Precursor. This alternative route begins with 4-methoxy-3-(trifluoromethoxy)aniline. The amino group is converted to a diazonium salt, which is then displaced to yield the carboxylic acid functionality.

Q2: What are the main challenges associated with the trifluoromethoxylation step in Route 1?

A2: The introduction of the trifluoromethoxy group can be challenging due to the need for specialized reagents and carefully controlled reaction conditions. Key challenges include:

  • Reagent Stability and Handling: Trifluoromethoxylation reagents can be sensitive to moisture and air.

  • Reaction Selectivity: Achieving regioselectivity, especially on a substituted aromatic ring, can be difficult and may lead to isomeric impurities.

  • Reaction Yield: Optimizing the reaction conditions to achieve a high yield can be a meticulous process.

Q3: What are the critical parameters to control during the diazotization and Sandmeyer reaction in Route 2?

A3: The success of the Sandmeyer reaction is highly dependent on the careful control of several parameters:

  • Temperature: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[1][2][3]

  • Acidity: The reaction is performed in a strongly acidic medium to ensure the formation of the nitrosonium ion, the active electrophile.

  • Rate of Addition: Slow and controlled addition of sodium nitrite is crucial to manage the exothermic nature of the reaction and prevent side reactions.[1]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 4-Methoxy-3-(trifluoromethoxy)benzoic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the trifluoromethoxylation step (Route 1) Incomplete reaction; Decomposition of the trifluoromethoxylating agent; Suboptimal reaction temperature.Ensure all reagents and solvents are anhydrous. Optimize the reaction temperature and time based on small-scale trials. Consider using a more reactive trifluoromethoxylating reagent if available.
Formation of isomeric byproducts (Route 1) Poor regioselectivity of the trifluoromethoxylation reaction.Modify the directing groups on the aromatic ring to favor substitution at the desired position. Explore different trifluoromethoxylation reagents and catalysts that may offer higher selectivity.
Incomplete diazotization (Route 2) Insufficient acid concentration; Temperature too high, leading to diazonium salt decomposition.Ensure a sufficiently acidic environment (e.g., using excess strong acid). Maintain a low reaction temperature (0-5 °C) throughout the addition of sodium nitrite.[3]
Low yield in the Sandmeyer reaction (Route 2) Premature decomposition of the diazonium salt; Inefficient displacement of the diazonium group.Use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer reaction. Optimize the catalyst (e.g., copper salt) concentration and reaction temperature for the displacement step.
Product is difficult to purify Presence of closely related impurities (e.g., isomers, starting materials).Employ a multi-step purification strategy, such as a combination of recrystallization from different solvent systems and column chromatography.[4][5]
Hydrolysis of nitrile precursor is slow or incomplete Inappropriate acid or base concentration; Low reaction temperature.For acid hydrolysis, use a higher concentration of a strong acid like sulfuric acid. For basic hydrolysis, ensure a sufficient excess of a strong base like sodium hydroxide. Increase the reaction temperature to accelerate the hydrolysis rate.[6]

Optimized Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and available reagents.

Protocol 1: Synthesis via Trifluoromethoxylation of Methyl 3-Hydroxy-4-methoxybenzoate

This protocol outlines the synthesis starting from a commercially available hydroxybenzoate derivative.

Trifluoromethoxylation_Workflow Start Methyl 3-hydroxy-4-methoxybenzoate Reaction Reaction at controlled temperature (e.g., 0 °C to rt) Start->Reaction Reagent Trifluoromethoxylation Reagent (e.g., Togni's reagent) Reagent->Reaction Solvent Anhydrous Solvent (e.g., DCM, MeCN) Solvent->Reaction Quench Aqueous Workup Reaction->Quench Extraction Extraction with Organic Solvent Quench->Extraction Purification Column Chromatography Extraction->Purification Product Methyl 4-methoxy-3-(trifluoromethoxy)benzoate Purification->Product Hydrolysis_Workflow Start Methyl 4-methoxy-3-(trifluoromethoxy)benzoate Reaction Stir at elevated temperature (e.g., reflux) Start->Reaction Base Aqueous Base (e.g., NaOH, LiOH) Base->Reaction Solvent Solvent (e.g., MeOH/H₂O) Solvent->Reaction Acidification Acidification with HCl Reaction->Acidification Precipitation Precipitation of Product Acidification->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under vacuum Filtration->Drying Product 4-Methoxy-3-(trifluoromethoxy)benzoic acid Drying->Product Sandmeyer_Nitrile_Workflow Start Aryl Diazonium Salt Solution Reaction Addition at controlled temperature Start->Reaction Reagent CuCN/NaCN Solution Reagent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification Workup->Purification Product 4-Methoxy-3-(trifluoromethoxy)benzonitrile Purification->Product

Sources

Optimization

Technical Support Center: Synthesis of 4-Methoxy-3-(trifluoromethoxy)benzoic acid

Welcome to the technical support center for the synthesis of 4-Methoxy-3-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-3-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format to support your experimental success.

Introduction

4-Methoxy-3-(trifluoromethoxy)benzoic acid is an important building block in medicinal chemistry and materials science. The introduction of the trifluoromethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] However, the synthesis of this compound is not without its challenges. This guide will focus on a common synthetic route and provide solutions to potential pitfalls.

A plausible and efficient synthetic route involves a two-step process: the trifluoromethoxylation of 4-methoxyphenol, followed by a directed ortho-metalation and subsequent carboxylation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-Methoxy-3-(trifluoromethoxy)benzoic acid.

Problem 1: Low yield of 4-methoxy-1-(trifluoromethoxy)benzene in the first step.

Question: I am attempting the trifluoromethoxylation of 4-methoxyphenol and observing a low yield of the desired product. What are the likely causes and how can I improve the yield?

Answer: A low yield in the trifluoromethoxylation of 4-methoxyphenol can stem from several factors. The choice of trifluoromethoxylating agent and reaction conditions are critical.

  • Incomplete Reaction: Phenols, especially electron-rich ones like 4-methoxyphenol, can be challenging substrates for some trifluoromethoxylation methods. If using a reagent like Togni's reagent, ensure that the reaction is allowed to proceed to completion by monitoring via TLC or LC-MS. Increasing the reaction time or temperature (within the stability limits of the reagents) may be necessary.

  • Side Reactions:

    • C-Trifluoromethylation: With certain electrophilic trifluoromethylating agents, competitive trifluoromethylation of the aromatic ring can occur, especially at the ortho position, leading to a mixture of products.[2]

    • Formation of Byproducts from the Reagent: For instance, when using methods involving xanthates and reagents like XtalFluor-E and TCCA, the formation of a difluorochloromethyl ether (ArOCF₂Cl) side product has been observed.[3] Switching to a different halonium source like NFSI can mitigate this issue.[3]

  • Suboptimal Reagent Choice: The reactivity of trifluoromethoxylating agents varies. For electron-rich phenols, oxidative O-trifluoromethylation methods using CF₃SiMe₃ in the presence of an oxidant and a silver catalyst can be effective.[2]

Recommended Protocol for Trifluoromethoxylation of 4-Methoxyphenol:

StepProcedure
1.In a dry flask under an inert atmosphere, dissolve 4-methoxyphenol in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
2.Add the chosen trifluoromethoxylating reagent (e.g., an electrophilic trifluoromethylating reagent like a Togni or Umemoto reagent) and any necessary catalysts or additives.
3.Stir the reaction at the recommended temperature and monitor its progress by TLC or LC-MS.
4.Upon completion, quench the reaction and perform an aqueous workup.
5.Purify the crude product by column chromatography to isolate 4-methoxy-1-(trifluoromethoxy)benzene.

Causality behind Experimental Choices: The use of an inert atmosphere and anhydrous conditions is crucial to prevent the decomposition of the often moisture-sensitive trifluoromethoxylating reagents and organometallic intermediates. Monitoring the reaction is key to identifying the optimal reaction time and preventing the formation of degradation products.

Problem 2: Multiple products observed after the directed ortho-metalation and carboxylation step.

Question: After performing the directed ortho-metalation of 4-methoxy-1-(trifluoromethoxy)benzene and quenching with CO₂, I am seeing multiple spots on my TLC plate. What are these impurities and how can I obtain the pure desired product?

Answer: The formation of multiple products in this step is a common issue and can be attributed to several competing reactions.

  • Isomeric Benzoic Acids: While the methoxy group is a stronger directing group for ortho-metalation than the trifluoromethoxy group, some lithiation can occur at the position ortho to the trifluoromethoxy group, leading to the formation of 3-methoxy-2-(trifluoromethoxy)benzoic acid as an isomeric impurity.[1] The relative amounts of these isomers can be influenced by the choice of organolithium reagent and reaction conditions.

  • Unreacted Starting Material: Incomplete lithiation will result in the recovery of 4-methoxy-1-(trifluoromethoxy)benzene after the workup. This can be addressed by using a slight excess of the organolithium reagent or extending the reaction time for the lithiation step.

  • Protonated Intermediate: If the reaction is inadvertently exposed to a proton source before the addition of CO₂, the lithiated intermediate will be quenched, leading back to the starting material.

  • Side Reactions of the Organolithium Reagent: The highly basic organolithium reagent can potentially react with the solvent or other components of the reaction mixture if not handled properly.

Troubleshooting Strategies:

IssueRecommended Action
Isomer Formation Optimize the reaction conditions. Using a bulkier alkyllithium base at low temperatures may improve regioselectivity. Careful purification by column chromatography or recrystallization is often necessary to separate the isomers.
Incomplete Reaction Ensure the organolithium reagent is of high quality and accurately titrated. Use a slight excess (1.1-1.2 equivalents) and allow sufficient time for the metalation to complete at a low temperature (e.g., -78 °C).
Premature Quenching Maintain a strictly anhydrous and inert atmosphere throughout the reaction. Ensure the CO₂ source is dry.

Experimental Workflow for Directed Ortho-Metalation and Carboxylation:

G cluster_0 Step 1: Directed Ortho-Metalation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Workup and Purification A Dissolve 4-methoxy-1-(trifluoromethoxy)benzene in dry THF under Argon B Cool to -78 °C A->B C Slowly add n-BuLi and stir for 1-2 hours at -78 °C B->C D Quench the reaction with an excess of dry CO₂ (solid or gas) C->D Formation of the aryllithium intermediate E Allow to warm to room temperature D->E F Acidify with aqueous HCl E->F G Extract with an organic solvent (e.g., ethyl acetate) F->G H Dry the organic layer and concentrate G->H I Purify by column chromatography or recrystallization H->I G A Low yield of desired benzoic acid B Check for unreacted starting material A->B C Increase n-BuLi equivalents or reaction time B->C Yes D Check for isomeric products B->D No E Optimize lithiation conditions (temperature, solvent) D->E Yes G Check for proton source contamination D->G No F Optimize purification method E->F H Ensure strictly anhydrous conditions G->H Yes

Sources

Troubleshooting

Optimization of reaction conditions for 4-Methoxy-3-(trifluoromethoxy)benzoic acid

Technical Support Center: 4-Methoxy-3-(trifluoromethoxy)benzoic acid Introduction: Welcome to the technical support center for the synthesis and optimization of 4-Methoxy-3-(trifluoromethoxy)benzoic acid. This guide is d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methoxy-3-(trifluoromethoxy)benzoic acid

Introduction: Welcome to the technical support center for the synthesis and optimization of 4-Methoxy-3-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block.[1] The unique electronic properties imparted by the methoxy and trifluoromethoxy substituents make this molecule a valuable intermediate. The electron-withdrawing trifluoromethoxy group, often considered a "super-halogen," significantly influences the reactivity and lipophilicity of the aromatic ring, while the methoxy group provides an additional handle for derivatization.[2]

This document moves beyond standard protocols to provide a troubleshooting framework based on chemical principles and field-proven insights. We will address common challenges encountered during synthesis, from incomplete reactions to purification hurdles, providing clear, actionable solutions.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the synthesis of 4-Methoxy-3-(trifluoromethoxy)benzoic acid.

Q1: What is the most common and reliable synthetic route for preparing 4-Methoxy-3-(trifluoromethoxy)benzoic acid? A1: The most robust and widely applicable route is the oxidation of the corresponding toluene derivative, 4-methoxy-3-(trifluoromethoxy)toluene. This precursor is generally more accessible, and its benzylic C-H bonds can be selectively oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid.[3] Alternative routes, such as direct carboxylation of 1-methoxy-2-(trifluoromethoxy)benzene via lithiation, are feasible but can be more technically challenging due to the need for strictly anhydrous conditions and cryogenic temperatures.[2][4]

Q2: I'm seeing a significant amount of unreacted starting material (the toluene derivative) in my final product. What's the likely cause? A2: This is a classic sign of an incomplete reaction. The primary causes are typically:

  • Insufficient Oxidant: The stoichiometry of your oxidizing agent may be too low.

  • Low Reaction Temperature: Oxidation reactions often require significant thermal energy to initiate and sustain.

  • Inadequate Reaction Time: The reaction may simply not have been allowed to run to completion.

  • Poor Reagent Quality: The activity of your oxidant could be compromised.

Refer to the Troubleshooting Guide: Incomplete Conversion in Section 2 for detailed optimization strategies.

Q3: My final product is a discolored oil or a sticky solid, not the expected crystalline powder. How do I purify it? A3: The presence of impurities, often from side-reactions or residual starting materials, can inhibit crystallization. The recommended purification sequence involves:

  • Acid-Base Extraction: As a carboxylic acid, your product is soluble in an aqueous basic solution (e.g., NaOH, NaHCO₃). This allows you to wash away neutral organic impurities. Subsequent acidification of the aqueous layer will precipitate your purified product.[5][6]

  • Recrystallization: This is the final and most critical step for achieving high purity. Selecting an appropriate solvent system is key.

See Protocol 2: Purification via Acid-Base Extraction and Recrystallization for a step-by-step guide.

Q4: How do the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups affect the reaction? A4: These two groups have opposing electronic effects that you must consider.

  • The methoxy group is electron-donating, which activates the aromatic ring towards electrophilic substitution but can also make it more susceptible to over-oxidation under harsh conditions.

  • The trifluoromethoxy group is strongly electron-withdrawing, which deactivates the ring, making it more stable against ring-opening or undesired side reactions.[2] This deactivation generally protects the ring, allowing for selective oxidation at the benzylic methyl group.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific experimental problems in a question-and-answer format.

Guide 1: Low or No Product Yield

Q: I've run the oxidation of 4-methoxy-3-(trifluoromethoxy)toluene, but after workup, my isolated yield is less than 20%. What are the potential points of failure?

A: Low yield is a multifaceted problem. Let's diagnose it systematically using the following workflow.

Low_Yield_Troubleshooting start Low Product Yield (<20%) check_reaction Step 1: Verify Reaction Completion start->check_reaction tlc Monitor by TLC/GC-MS. Is starting material consumed? check_reaction->tlc check_workup Step 2: Assess Workup & Extraction ph_check Check pH during extraction. Was aqueous layer basic enough (>11)? Was pH for precipitation acidic enough (2-3)? check_workup->ph_check check_characterization Step 3: Confirm Product Identity nmr Analyze crude product by ¹H NMR. Does it match expected structure? check_characterization->nmr incomplete Issue: Incomplete Reaction - Increase oxidant (1.5-2x) - Raise Temp (e.g., to reflux) - Extend Time (e.g., 12-24h) tlc->incomplete No complete Reaction is complete. Proceed to Workup. tlc->complete Yes complete->check_workup ph_issue Issue: Product Loss in Workup - Ensure pH > 11 to deprotonate acid fully. - Acidify to pH 2-3 for complete precipitation. - Use brine wash to reduce aqueous solubility. ph_check->ph_issue No ph_ok Workup pH was correct. Proceed to Characterization. ph_check->ph_ok Yes ph_ok->check_characterization side_reaction Issue: Side Reaction Dominates - Ring oxidation or ether cleavage. - Use milder oxidant (e.g., Oxone). - Lower reaction temperature. nmr->side_reaction No success Product confirmed. Yield loss is cumulative. Re-optimize all steps. nmr->success Yes

Caption: Troubleshooting workflow for low product yield.

Causality Explained:

  • Reaction Monitoring: Relying solely on time is insufficient. Active monitoring via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential to confirm the disappearance of the starting material.

  • pH Control in Workup: The pKa of a benzoic acid is typically around 4.2. To ensure the carboxylate salt is fully formed and partitioned into the aqueous layer, the pH should be at least 2-3 units higher. Conversely, to precipitate the acid, the pH must be lowered significantly below the pKa.[5] A pH of 2-3 is recommended for near-quantitative precipitation.

Guide 2: Product Purity Issues

Q: My final product shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely impurities and how can I remove them?

A: Impurities typically arise from three sources: unreacted starting material, over-oxidation byproducts, or regioisomers from the starting material.

Table 1: Common Impurities and Mitigation Strategies

Impurity TypeIdentification MethodPotential CausePrevention & Removal Strategy
Starting Material TLC (lower Rf than product), ¹H NMR (presence of benzylic -CH₃ peak ~2.3 ppm)Incomplete reaction.Prevention: Drive reaction to completion (see Guide 1). Removal: The starting material is neutral. It can be effectively removed during the acid-base extraction workup.
Over-oxidation Products Mass Spec (unexpected masses), NMR (loss of aromatic signals)Reaction temperature too high; oxidant too harsh or in large excess.Prevention: Maintain strict temperature control. Consider a milder oxidant if KMnO₄ proves too aggressive.
Isomeric Impurities ¹H and ¹⁹F NMR (multiple signals for methoxy or trifluoromethoxy groups)Impure starting material (e.g., presence of 3-methoxy-4-(trifluoromethoxy)toluene).Prevention: Verify the purity of the starting toluene derivative by GC-MS or NMR before starting the reaction. Removal: Isomers are notoriously difficult to separate. Meticulous fractional recrystallization may be effective.

Expert Insight on Purification: The choice of recrystallization solvent is critical. You are looking for a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble when hot.

Table 2: Recommended Solvents for Recrystallization of Benzoic Acids

Solvent SystemRationaleProcedure
Ethanol/Water High polarity difference allows for fine-tuned precipitation.Dissolve the crude product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy. Allow to cool slowly.
Toluene Good for less polar impurities.Dissolve the crude product in hot toluene. If insoluble impurities remain, filter the hot solution. Allow to cool.
Heptane/Ethyl Acetate Good for moderately polar compounds.Dissolve the crude product in a minimum amount of hot ethyl acetate. Add hot heptane dropwise until persistent turbidity is observed. Allow to cool.

Section 3: Experimental Protocols

These protocols are designed to be self-validating, with in-built checks and explanations.

Protocol 1: Synthesis via Oxidation of 4-methoxy-3-(trifluoromethoxy)toluene

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep_reagents 1. Prepare Reagents - 4-methoxy-3-(trifluoromethoxy)toluene - KMnO₄ - Water/Pyridine (solvent) - Inert atmosphere (N₂/Ar) dissolve 2. Dissolve Toluene Derivative in Water/Pyridine prep_reagents->dissolve add_oxidant 3. Add KMnO₄ (portion-wise, monitor temp) dissolve->add_oxidant reflux 4. Heat to Reflux (e.g., 100°C) (Monitor by TLC) add_oxidant->reflux quench 5. Quench Reaction (Cool, add Na₂SO₃) reflux->quench filter 6. Filter MnO₂ quench->filter acidify 7. Acidify Filtrate (Conc. HCl to pH 2-3) filter->acidify collect 8. Collect Crude Product (Vacuum filtration) acidify->collect

Caption: Step-by-step synthesis workflow.

Methodology:

  • Setup: To a 3-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxy-3-(trifluoromethoxy)toluene (1.0 eq). Add a solvent mixture of water and pyridine (e.g., 7:3 v/v).

  • Oxidant Addition: While stirring, add potassium permanganate (KMnO₄, ~3.0 eq) portion-wise. The addition is exothermic; maintain the internal temperature below 40°C using an ice bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 100°C). Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material spot is no longer visible. This may take 8-16 hours.

  • Quenching: Cool the reaction mixture to room temperature. Quench the excess KMnO₄ by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filtration: Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake thoroughly with water.

  • Precipitation: Transfer the clear filtrate to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is between 2 and 3.[5] A white precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove inorganic salts. Dry the product under vacuum to yield the crude 4-Methoxy-3-(trifluoromethoxy)benzoic acid.

Protocol 2: Purification via Acid-Base Extraction and Recrystallization
  • Dissolution: Dissolve the entire crude product in a 2M aqueous solution of sodium hydroxide (NaOH), ensuring the pH is >11.

  • Extraction of Neutrals: Transfer the basic solution to a separatory funnel and wash it twice with dichloromethane (DCM) or ethyl acetate to remove any unreacted neutral starting material.[7] Discard the organic layers.

  • Reprecipitation: Cool the aqueous layer in an ice bath and acidify with concentrated HCl to pH 2-3, which will reprecipitate the purified benzoic acid.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.

  • Recrystallization: Transfer the dried solid to an Erlenmeyer flask. Add the minimum amount of a hot recrystallization solvent (e.g., ethanol, as per Table 2) to fully dissolve the solid. If using a co-solvent system, add the second solvent (e.g., water) dropwise until the solution is faintly turbid.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Collection: Collect the pure crystals by vacuum filtration, wash with a minimal amount of the cold solvent, and dry under vacuum to a constant weight.

References

  • Process to manufacture 4-methoxybenzoic acid from herbal anethole. (US7728168B2).
  • Synthesis of 4-methoxy-2-methoxy benzoic acid. PrepChem.com.
  • "4-Methoxy-3-nitrobenzoic acid" as a chemical intermedi
  • 4-Methoxy-3-(trifluoromethyl)benzoic acid. CymitQuimica.
  • A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Quick Company.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
  • Method for preparing 3-nitro-4-methoxy benzoic acid. (CN104356000A).
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (PMC). NIH.

Sources

Optimization

Technical Support Center: Purification of 4-Methoxy-3-(trifluoromethoxy)benzoic acid

Welcome to the technical support center for 4-Methoxy-3-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important b...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methoxy-3-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important building block. Achieving high purity is critical for downstream applications, particularly in drug development, where even minor impurities can have significant impacts on biological activity and safety profiles.

This document moves beyond simple protocols to provide a deeper understanding of why certain purification strategies are chosen, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs) - Diagnosing Purity Issues

This section addresses the common initial observations that suggest the presence of byproducts in your reaction mixture.

Q1: What are the most likely impurities I should expect in my 4-Methoxy-3-(trifluoromethoxy)benzoic acid synthesis?

A1: The identity of byproducts is intrinsically linked to the synthetic route employed. Based on common synthetic strategies for substituted benzoic acids, we can anticipate several classes of impurities. Understanding these will guide your purification strategy.

Impurity ClassPotential SpeciesCommon Synthetic Origin
Unreacted Starting Materials 1-bromo-4-methoxy-3-(trifluoromethoxy)benzeneIncomplete Grignard carboxylation reaction.[1][2]
4-methoxy-3-(trifluoromethoxy)benzonitrileIncomplete nitrile hydrolysis.[3][4]
Reaction Intermediates 4-methoxy-3-(trifluoromethoxy)benzaldehydeIncomplete oxidation of a corresponding toluene or benzyl alcohol precursor.[5][6]
Positional Isomers e.g., 2-Methoxy-5-(trifluoromethoxy)benzoic acidLack of complete regioselectivity during aromatic substitution steps (e.g., trifluoromethoxylation or electrophilic aromatic substitution).[7][8]
Side-Reaction Products Biphenyl derivativesHomocoupling of Grignard reagents during formation or carboxylation.[9]
Inorganic Salts MgBrCl, NaCl, Na₂SO₄Remnants from Grignard reaction workup, acid-base extractions, or drying steps.[1]

Q2: My ¹H NMR spectrum shows more peaks than expected. How can I begin to identify the impurities?

A2: An NMR spectrum is a powerful diagnostic tool. Look for characteristic signals. For instance, a singlet around 9-10 ppm might indicate a residual aldehyde impurity. The presence of aromatic signals that don't match the expected splitting pattern for your 1,2,4-trisubstituted product could suggest positional isomers. For definitive identification of unknown peaks, especially those present in low concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended next step as it provides the molecular weight of the impurity, which is crucial for its identification.[10]

Q3: The melting point of my product is broad and lower than the literature value. What does this signify?

A3: A sharp melting point is a classic indicator of high purity. A broad and depressed melting point range strongly suggests the presence of impurities.[11] These impurities disrupt the crystal lattice of the solid, requiring less energy to transition to the liquid phase. This is a reliable, albeit qualitative, sign that further purification is necessary.

Q4: I'm seeing multiple spots on my Thin-Layer Chromatography (TLC) plate after the reaction. What do they represent?

A4: TLC is an excellent tool for visualizing the complexity of your crude product mixture. The spot corresponding to your desired carboxylic acid should be the most polar (lowest Rf value), due to the hydrogen-bonding capability of the -COOH group. Less polar spots (higher Rf) are likely to be less polar impurities such as unreacted halogenated starting materials or neutral intermediates like aldehydes.[11][12] This initial TLC analysis can directly inform your choice of purification method.

Section 2: Troubleshooting Guide - Strategic Purification Protocols

This section provides detailed, step-by-step solutions to common purity challenges. The choice of method is dictated by the nature of the impurities identified in Section 1.

Issue 1: Presence of Non-Acidic Impurities (e.g., Unreacted Starting Materials, Neutral Byproducts)

Recommended Solution: Acid-Base Liquid-Liquid Extraction

Causality (Why This Works): This technique exploits the acidic nature of your target compound. By treating the crude mixture with a base, the carboxylic acid is deprotonated to form its corresponding carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous phase. Neutral or non-acidic impurities, however, remain in the organic phase. This difference in partitioning allows for a clean separation.[13][14]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basification & Extraction: Transfer the solution to a separatory funnel and add a 1 M aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). Stopper the funnel and invert gently, venting frequently to release CO₂ pressure. Shake and allow the layers to separate. Drain the lower aqueous layer. Repeat the extraction on the organic layer 2-3 times to ensure complete recovery of the acid.

    • Scientist's Note: Sodium bicarbonate is preferred over strong bases like NaOH to avoid potential hydrolysis of other functional groups or deprotonation of less acidic protons.

  • Combine & Wash: Combine all aqueous extracts. Wash this combined aqueous layer once with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with 2 M HCl until the pH is ~2. The pure 4-Methoxy-3-(trifluoromethoxy)benzoic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter paper with cold deionized water to remove any inorganic salts.[15]

  • Drying: Dry the purified product under vacuum to a constant weight.

Workflow Visualization: Acid-Base Extraction

crude Crude Product in Organic Solvent sep_funnel Add Aqueous NaHCO₃ & Shake in Separatory Funnel crude->sep_funnel org_layer Organic Layer (Neutral Impurities) sep_funnel->org_layer Discard aq_layer Aqueous Layer (Product as Salt) sep_funnel->aq_layer acidify Acidify with HCl to pH ~2 aq_layer->acidify filter Vacuum Filtration acidify->filter pure_product Pure Product (Solid) filter->pure_product

Caption: Workflow for purification via acid-base extraction.

Issue 2: Presence of Structurally Similar Impurities (e.g., Positional Isomers)

When dealing with impurities that have very similar chemical properties to the desired product, such as positional isomers, acid-base extraction is ineffective. In these cases, we must rely on techniques that can separate compounds based on subtle differences in their polarity and solubility.

Recommended Solutions: Recrystallization (preferred for scalability) or Flash Column Chromatography (for highest resolution).

Purification Strategy Decision Tree

start Crude Product (Post-Extraction or as is) q1 Are isomers the primary impurity? start->q1 recryst Recrystallization q1->recryst No / Minor chrom Flash Column Chromatography q1->chrom Yes / Significant end_point High Purity Product recryst->end_point chrom->end_point

Caption: Decision tree for advanced purification methods.

Experimental Protocol 1: Recrystallization

Causality (Why This Works): Recrystallization relies on the principle that most compounds are more soluble in hot solvents than in cold ones.[1] A saturated solution is prepared at high temperature, and as it cools slowly, the solubility of the target compound decreases, leading to the formation of a crystal lattice. Impurities, being present in lower concentrations, ideally remain in the "mother liquor" (the cold solvent).[16][17] The key to a successful recrystallization is selecting the right solvent.

  • Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane, and mixtures thereof) at room temperature and at their boiling points. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to just achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize product precipitation.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Experimental Protocol 2: Flash Column Chromatography

Causality (Why This Works): This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[18] Compounds with higher polarity will adhere more strongly to the polar silica gel and elute later, while less polar compounds will travel through the column more quickly with the mobile phase. Even small differences in the structure of positional isomers can lead to differences in polarity sufficient for separation.

  • Stationary Phase: Prepare a column with silica gel in the chosen solvent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate).

    • Scientist's Note: Adding a small amount of acetic acid (0.1-1%) to the mobile phase can improve peak shape and prevent "tailing" of the carboxylic acid on the silica.[19]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Section 3: Purity Validation

After purification, it is essential to confirm the purity and identity of the final product using orthogonal analytical methods.

Recommended Techniques for Final Purity Assessment

Analytical TechniqueInformation ProvidedTypical Purity IndicationStrengths & Limitations
HPLC Retention time, presence and relative area % of impurity peaks.>98% (by peak area normalization).Strengths: High sensitivity and resolution for separating complex mixtures; quantitative.[12] Limitations: Requires method development; reference standards needed for absolute quantification.
¹H & ¹³C NMR Spectroscopy Structural confirmation, absence of impurity signals.No observable impurity peaks above the detection limit (~1%).Strengths: Provides unambiguous structural information.[10] Limitations: Less sensitive to trace impurities compared to HPLC.
LC-MS Molecular weight confirmation, identification of trace impurities by mass.Correct molecular ion peak; absence of other mass signals.Strengths: Combines separation with mass identification; excellent for identifying unknowns.[10] Limitations: Response factors can vary, making it less quantitative than HPLC with UV detection without specific standards.
Melting Point Sharp melting range.A sharp range of 1-2°C consistent with literature values.Strengths: Fast, inexpensive indicator of purity.[11] Limitations: Qualitative; not sensitive to small amounts of impurities.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the purity of the final 4-Methoxy-3-(trifluoromethoxy)benzoic acid sample by separating it from any residual impurities.[20]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water, both containing 0.1% Trifluoroacetic Acid (TFA). The TFA suppresses the ionization of the carboxylic acid, leading to sharper, more symmetrical peaks.[10]

  • Gradient: Start at 30% Acetonitrile, ramp to 95% Acetonitrile over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of Acetonitrile/Water (1:1).

  • Analysis: Inject 10 µL. Purity is typically reported as the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

By employing these diagnostic, purification, and validation strategies, researchers can confidently produce high-purity 4-Methoxy-3-(trifluoromethoxy)benzoic acid, ensuring the integrity and reproducibility of their subsequent experiments.

References

  • Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Retrieved from [Link]

  • Google Patents. (2016). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Google Patents. (2015). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • ResearchGate. (2019). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Green Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Google Patents. (n.d.). SU1766250A3 - Method of benzoic acid purification.
  • Google Patents. (2022). CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile.
  • PubChem. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • SciSpace. (2014). "Anti-Michael addition" of Grignard reagents to sulfonylacetylenes: synthesis of alkynes. Retrieved from [Link]

  • Scribd. (n.d.). Experiment #1:: Purification of Benzoic Acid by Recrystallization. Retrieved from [Link]

  • Google Patents. (2004). US8492583B2 - Process for purification of aromatic carboxylic acids.
  • ResearchGate. (2018). Hydrolysis of benzonitrile by the purified nitrilase from Synechocystis. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Liquid-liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Retrieved from [Link]

  • YouTube. (2020). The Recrystallization of Impure Benzoic Acid Lab. Retrieved from [Link]

  • Cram. (n.d.). Benzoic Acid Recrystallization. Retrieved from [Link]

  • Google Patents. (2004). US6833472B2 - Process for the purification of aromatic carboxylic acids.
  • ResearchGate. (2011). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • PubMed. (1995). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

  • PubMed. (2020). Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxy-2-methoxy benzoic acid. Retrieved from [Link]

  • Foothill College. (2012). Experiment Ib: Separation of Solids: Recrystallization and Melting Points. Retrieved from [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from [Link]

  • Beilstein Journals. (2019). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Retrieved from [Link]

  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Spectroscopic Journey: From Phenolic Precursor to 4-Methoxy-3-(trifluoromethoxy)benzoic Acid

A Comprehensive Guide to the Spectroscopic Evolution of a Key Pharmaceutical Intermediate In the landscape of modern drug discovery and development, the synthesis and characterization of novel molecular entities are para...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Spectroscopic Evolution of a Key Pharmaceutical Intermediate

In the landscape of modern drug discovery and development, the synthesis and characterization of novel molecular entities are paramount. Among these, fluorinated compounds have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth spectroscopic comparison of 4-Methoxy-3-(trifluoromethoxy)benzoic acid, a valuable building block in medicinal chemistry, with its synthetic precursors. By tracing the evolution of the molecule through each synthetic step, we will elucidate the characteristic spectroscopic signatures that arise from the introduction of key functional groups, offering researchers a detailed roadmap for reaction monitoring and quality control.

The Synthetic Pathway: A Step-by-Step Transformation

The synthesis of 4-Methoxy-3-(trifluoromethoxy)benzoic acid typically proceeds through a multi-step sequence, starting from the readily available 4-methoxyphenol. Each transformation introduces a new functional group, leaving a distinct imprint on the molecule's spectroscopic profile. The plausible synthetic route that will be explored in this guide is as follows:

Synthesis_Pathway A 4-Methoxyphenol B 1-Methoxy-2-(trifluoromethoxy)benzene A->B Trifluoromethoxylation C 4-Methoxy-3-(trifluoromethoxy)benzaldehyde B->C Formylation D 4-Methoxy-3-(trifluoromethoxy)benzoic acid C->D Oxidation

Figure 1: A plausible synthetic pathway for 4-Methoxy-3-(trifluoromethoxy)benzoic acid starting from 4-methoxyphenol.

This guide will dissect the spectroscopic changes (NMR, IR, and Mass Spectrometry) that accompany each of these transformations, providing a clear and comparative analysis.

Spectroscopic Characterization of the Starting Material: 4-Methoxyphenol

4-Methoxyphenol serves as the foundational scaffold for our target molecule. Its spectroscopic features are characteristic of a para-substituted phenol.

Spectroscopic Data of 4-Methoxyphenol
¹H NMR (CDCl₃, 400 MHz), δ (ppm) 6.84 (d, J=9.0 Hz, 2H), 6.77 (d, J=9.0 Hz, 2H), 4.75 (s, 1H, -OH), 3.77 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm) 153.5, 149.9, 115.9, 114.7, 55.7
IR (KBr, cm⁻¹) 3350 (br, O-H stretch), 3050-2850 (C-H stretch), 1510, 1460 (C=C aromatic stretch), 1230 (C-O stretch), 830 (para-disubstitution bend)
Mass Spectrum (EI, m/z) 124 (M⁺), 109, 81, 53

¹H NMR Spectroscopy: The proton NMR spectrum of 4-methoxyphenol displays a simple and highly symmetric pattern for the aromatic protons, appearing as two doublets around 6.8 ppm, characteristic of a para-substituted benzene ring. The phenolic proton gives a broad singlet, which is exchangeable with D₂O, and the methoxy protons appear as a sharp singlet at approximately 3.77 ppm.

¹³C NMR Spectroscopy: The carbon spectrum shows four distinct signals in the aromatic region, consistent with the symmetry of the molecule. The carbon attached to the hydroxyl group is the most deshielded, followed by the carbon bearing the methoxy group.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a broad absorption band in the region of 3350 cm⁻¹, which is indicative of the hydrogen-bonded hydroxyl group.[1][2] Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the characteristic C=C stretching of the benzene ring appears around 1500-1600 cm⁻¹. A strong C-O stretching band for the ether linkage is also prominent.[2]

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 124. A significant fragment is observed at m/z 109, corresponding to the loss of a methyl group.

Step 1: Introduction of the Trifluoromethoxy Group - Spectroscopic Analysis of 1-Methoxy-2-(trifluoromethoxy)benzene

The introduction of the trifluoromethoxy (-OCF₃) group ortho to the methoxy group dramatically alters the spectroscopic landscape. This transformation breaks the symmetry of the aromatic ring and introduces the strongly electron-withdrawing -OCF₃ group.

Spectroscopic Data of 1-Methoxy-2-(trifluoromethoxy)benzene
¹H NMR (CDCl₃, 400 MHz), δ (ppm) 7.20-7.10 (m, 4H), 3.89 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm) 152.0, 139.5 (q, J=1.5 Hz), 127.3, 123.5, 121.0 (q, J=257 Hz, -OCF₃), 112.5
¹⁹F NMR (CDCl₃, 376 MHz), δ (ppm) -58.2 (s)
IR (KBr, cm⁻¹) 3050-2850 (C-H stretch), 1600, 1500 (C=C aromatic stretch), 1260-1160 (C-F stretch in -OCF₃), 1220 (C-O stretch)
Mass Spectrum (EI, m/z) 192 (M⁺), 177, 123, 95

¹H NMR Spectroscopy: The once simple aromatic region now shows a more complex multiplet, as the four aromatic protons are chemically non-equivalent. The methoxy group's singlet is slightly shifted.

¹³C NMR Spectroscopy: The number of aromatic signals increases to six, reflecting the loss of symmetry. A key feature is the appearance of a quartet for the carbon of the -OCF₃ group due to coupling with the three fluorine atoms. The carbon attached to the -OCF₃ group is significantly deshielded.

¹⁹F NMR Spectroscopy: A single, sharp peak in the ¹⁹F NMR spectrum around -58 ppm is a definitive indicator of the successful introduction of the trifluoromethoxy group.

Infrared (IR) Spectroscopy: The most notable change in the IR spectrum is the appearance of very strong and characteristic absorption bands in the 1260-1160 cm⁻¹ region, which are attributed to the C-F stretching vibrations of the trifluoromethoxy group.

Mass Spectrometry (MS): The molecular ion peak shifts to m/z 192. Fragmentation often involves the loss of a methyl radical to give a fragment at m/z 177.

Step 2: Formylation - Spectroscopic Analysis of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

The introduction of an aldehyde group further modifies the spectroscopic properties, providing clear markers for this transformation.

Spectroscopic Data of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde
¹H NMR (CDCl₃, 400 MHz), δ (ppm) 9.90 (s, 1H, -CHO), 7.85 (d, J=2.2 Hz, 1H), 7.78 (dd, J=8.6, 2.2 Hz, 1H), 7.10 (d, J=8.6 Hz, 1H), 3.95 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm) 189.5 (-CHO), 158.0, 139.0 (q, J=1.8 Hz), 131.5, 129.0, 120.8 (q, J=258 Hz, -OCF₃), 112.0, 56.5
IR (KBr, cm⁻¹) 2850, 2750 (C-H stretch of aldehyde), 1695 (C=O stretch of aldehyde), 1600, 1500 (C=C aromatic stretch), 1260-1160 (C-F stretch in -OCF₃)
Mass Spectrum (EI, m/z) 220 (M⁺), 219, 191, 151

¹H NMR Spectroscopy: The most diagnostic signal is the appearance of a singlet for the aldehydic proton downfield, typically around 9.9 ppm. The aromatic region shows three distinct signals with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

¹³C NMR Spectroscopy: A new, highly deshielded signal appears around 190 ppm, which is characteristic of the carbonyl carbon of an aldehyde.

Infrared (IR) Spectroscopy: Two weak but sharp bands appear in the 2850-2750 cm⁻¹ region, corresponding to the C-H stretching of the aldehyde group. A strong C=O stretching absorption is observed around 1695 cm⁻¹.[3]

Mass Spectrometry (MS): The molecular ion peak is found at m/z 220. A prominent M-1 peak at m/z 219 is characteristic of aldehydes due to the loss of the aldehydic proton.

The Final Product: Spectroscopic Analysis of 4-Methoxy-3-(trifluoromethoxy)benzoic Acid

The final oxidation step from the aldehyde to the carboxylic acid brings about the last set of characteristic spectroscopic changes.

Spectroscopic Data of 4-Methoxy-3-(trifluoromethoxy)benzoic Acid
¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) 13.1 (br s, 1H, -COOH), 7.85 (d, J=2.3 Hz, 1H), 7.80 (dd, J=8.8, 2.3 Hz, 1H), 7.25 (d, J=8.8 Hz, 1H), 3.90 (s, 3H, -OCH₃)
¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) 166.5 (-COOH), 157.0, 139.5 (q, J=1.7 Hz), 132.0, 124.0, 121.5 (q, J=257 Hz, -OCF₃), 113.5, 56.0
IR (KBr, cm⁻¹) 3300-2500 (br, O-H stretch of carboxylic acid), 1690 (C=O stretch of carboxylic acid), 1605, 1500 (C=C aromatic stretch), 1260-1160 (C-F stretch in -OCF₃)
Mass Spectrum (EI, m/z) 236 (M⁺), 219, 191, 151

¹H NMR Spectroscopy: The most significant change is the appearance of a very broad singlet for the carboxylic acid proton, typically above 12 ppm. The aromatic proton signals are slightly shifted compared to the aldehyde precursor.

¹³C NMR Spectroscopy: The aldehyde carbon signal disappears and is replaced by a signal for the carboxylic acid carbonyl carbon around 167 ppm.

Infrared (IR) Spectroscopy: The sharp C=O stretch of the aldehyde is replaced by a slightly broader C=O stretch for the carboxylic acid at a similar wavenumber (around 1690 cm⁻¹). A very broad O-H stretching band appears, spanning from approximately 3300 to 2500 cm⁻¹, which often overlaps with the C-H stretching region.[4] This is a hallmark of a carboxylic acid.

Mass Spectrometry (MS): The molecular ion peak is now at m/z 236. Fragmentation can involve the loss of a hydroxyl group (m/z 219) or a carboxyl group (m/z 191).

Experimental Protocols

General Spectroscopic Methods

A general workflow for acquiring the spectroscopic data is outlined below.

Spectroscopy_Workflow Sample Sample Preparation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy (FTIR-ATR or KBr) Sample->IR MS Mass Spectrometry (EI or ESI) Sample->MS Analysis Data Analysis and Structure Confirmation NMR->Analysis IR->Analysis MS->Analysis

Figure 2: General experimental workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

  • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups present.

Mass Spectrometry (MS):

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.

  • Acquire the mass spectrum over an appropriate m/z range.

  • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This guide has systematically detailed the spectroscopic evolution from 4-methoxyphenol to 4-Methoxy-3-(trifluoromethoxy)benzoic acid. By understanding the distinct NMR, IR, and MS signatures of each intermediate and the final product, researchers can confidently monitor the progress of their synthesis, identify potential side products, and ensure the purity and identity of their target compound. The interplay of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethoxy group creates a unique electronic environment on the aromatic ring, which is clearly reflected in the spectroscopic data. This comparative analysis serves as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.

References

  • Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 4-methoxyphenol. [Link]

  • PubChem. 4-Methoxyphenol. [Link]

  • Supporting Information for a scientific article.
  • PubChem. 4-(Trifluoromethyl)benzoic acid. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • National Institute of Standards and Technology. Benzoic acid, 4-methoxy-. [Link]

  • National Institute of Standards and Technology. Benzaldehyde, 4-methoxy-. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

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Validation

A Strategic Guide to Comparing the Efficacy of Novel Drug Candidates Synthesized from 4-Methoxy-3-(trifluoromethoxy)benzoic Acid

For researchers and drug development professionals, the journey from a promising chemical scaffold to a clinically effective drug is both an art and a rigorous science. The starting material, 4-Methoxy-3-(trifluoromethox...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising chemical scaffold to a clinically effective drug is both an art and a rigorous science. The starting material, 4-Methoxy-3-(trifluoromethoxy)benzoic acid, presents a compelling scaffold for the synthesis of novel therapeutics. The presence of the methoxy group and, more significantly, the trifluoromethoxy group, offers a strategic advantage in designing molecules with favorable pharmacological properties. The trifluoromethoxy group is known to enhance metabolic stability, increase lipophilicity, and improve target binding affinity, all of which are critical for developing successful drug candidates.[1][2][3] This guide provides a comprehensive framework for the systematic evaluation and comparison of the efficacy of a hypothetical library of compounds derived from this promising starting material.

The Strategic Value of the 4-Methoxy-3-(trifluoromethoxy)phenyl Moiety

The trifluoromethoxy group is a bioisostere of other functionalities and offers distinct advantages over the more common methoxy or trifluoromethyl groups.[4][5] It provides a unique combination of steric and electronic properties that can lead to improved pharmacokinetic profiles.[1][3] For instance, the trifluoromethoxy group in riluzole, a drug used to treat amyotrophic lateral sclerosis, enhances the molecule's ability to cross the blood-brain barrier and increases its metabolic stability.[3] The methoxy group, also present on the scaffold, can be a key interaction point with biological targets or can be metabolically vulnerable, offering a site for potential modification to fine-tune the drug's half-life.

A Roadmap for Synthesis and Efficacy Evaluation

Given the absence of established drugs synthesized directly from 4-Methoxy-3-(trifluoromethoxy)benzoic acid, this guide proposes a de novo pathway for discovery and comparative analysis. The core principle is to generate a diverse chemical library from this scaffold and then systematically screen and characterize these new chemical entities (NCEs) to identify lead compounds with superior efficacy.

Part 1: Synthesis of a Diverse Compound Library

The carboxylic acid functionality of the starting material is an excellent handle for a variety of chemical transformations, allowing for the creation of a diverse library of compounds, such as amides and esters. A robust synthetic strategy is the first step in this journey.

Experimental Protocol: Amide Library Synthesis

  • Activation of the Carboxylic Acid: To a solution of 4-Methoxy-3-(trifluoromethoxy)benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or N,N-dimethylformamide, add a coupling agent like (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 20 minutes.

  • Amine Coupling: In a parallel set of reaction vessels, add a diverse selection of primary and secondary amines (1.1 eq each) to the activated acid mixture.

  • Reaction and Work-up: Allow the reactions to proceed at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography or LC-MS. Upon completion, perform an aqueous work-up, followed by purification of the products using column chromatography or preparative HPLC.

  • Characterization: Confirm the structure and purity of each synthesized amide using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

The following diagram illustrates the proposed workflow for generating and screening a compound library.

G cluster_synthesis Compound Library Synthesis cluster_screening Efficacy Screening Cascade start 4-Methoxy-3-(trifluoromethoxy)benzoic acid activation Carboxylic Acid Activation start->activation coupling Parallel Amine Coupling activation->coupling purification Purification & Characterization coupling->purification library Diverse Amide Library purification->library primary_screen Primary High-Throughput Screening library->primary_screen Test Compounds dose_response Dose-Response & Potency Determination primary_screen->dose_response selectivity Selectivity Profiling dose_response->selectivity in_vivo In Vivo Efficacy Models selectivity->in_vivo lead_candidate Lead Candidate(s) in_vivo->lead_candidate

Caption: Workflow for Synthesis and Screening of a Novel Compound Library.

Part 2: Identifying Potential Therapeutic Targets

The structural features of the 4-Methoxy-3-(trifluoromethoxy)phenyl core suggest several potential classes of biological targets. The lipophilic and electron-withdrawing nature of the trifluoromethoxy group can favor interactions with hydrophobic pockets in enzymes and receptors. Potential therapeutic areas could include oncology, neurodegenerative diseases, and inflammatory disorders. For this guide, we will hypothesize a primary interest in kinase inhibition, a well-established target class for cancer therapy.

Part 3: A Tiered Framework for Efficacy Comparison

A systematic, multi-tiered approach is essential for comparing the efficacy of the newly synthesized compounds and identifying the most promising candidates for further development.

Tier 1: Primary High-Throughput Screening (HTS)

The initial step is to screen the entire compound library against a panel of relevant biological targets. For our hypothetical kinase target, this would involve a high-throughput biochemical assay.

Experimental Protocol: Primary Kinase Inhibition Assay

  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used to measure the phosphorylation of a substrate by the target kinase.

  • Procedure:

    • Dispense the target kinase, a biotinylated substrate peptide, and ATP into a 384-well assay plate.

    • Add the library compounds at a single, high concentration (e.g., 10 µM).

    • Incubate the reaction at room temperature for 1 hour.

    • Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (APC).

    • After a further 1-hour incubation, read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls. Compounds showing significant inhibition (e.g., >50%) are considered "hits."

Tier 2: In Vitro Efficacy and Selectivity Profiling

Hits from the primary screen must be further characterized to determine their potency and selectivity.

Potency Determination (IC₅₀)

Dose-response curves are generated to determine the half-maximal inhibitory concentration (IC₅₀) for each hit compound against the primary target kinase.

Compound IDPrimary Target IC₅₀ (nM)
NCE-00150
NCE-002150
NCE-00325
NCE-004>10,000
NCE-0058

Cellular Potency

The next crucial step is to determine if the compounds are active in a cellular context. A cell-based assay measuring the inhibition of downstream signaling from the target kinase is essential.

Experimental Protocol: Cellular Target Engagement Assay

  • Cell Line: Use a cancer cell line where the target kinase is known to be a driver of proliferation.

  • Procedure:

    • Plate the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the hit compounds for 2-4 hours.

    • Lyse the cells and perform an ELISA or Western blot to measure the phosphorylation of a known downstream substrate of the target kinase.

  • Data Analysis: Calculate the cellular IC₅₀ value for each compound.

Selectivity Profiling

Broad kinase profiling is necessary to understand the selectivity of the lead compounds. Screening against a panel of other kinases helps to identify potential off-target effects and provides a more complete picture of the mechanism of action.

Compound IDPrimary Target IC₅₀ (nM)Off-Target Kinase 1 IC₅₀ (nM)Off-Target Kinase 2 IC₅₀ (nM)
NCE-00325500>5,000
NCE-00581502,000

The following diagram illustrates a hypothetical signaling pathway that could be targeted and the points of inhibition by our lead compounds.

G cluster_pathway Hypothetical Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds TargetKinase Target Kinase Receptor->TargetKinase Activates DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Phosphorylates Proliferation Cell Proliferation DownstreamEffector->Proliferation Promotes NCE_005 NCE-005 NCE_005->TargetKinase Inhibits

Caption: Inhibition of a Pro-Proliferative Kinase Pathway by a Lead Compound.

Tier 3: In Vivo Efficacy Models

The most promising compounds from in vitro testing should be advanced to in vivo models of disease. For our oncology example, this would involve xenograft studies in immunocompromised mice.

Experimental Protocol: Mouse Xenograft Model

  • Model: Implant human cancer cells (the same line used for cellular assays) subcutaneously into immunodeficient mice.

  • Treatment: Once tumors are established, randomize the mice into treatment groups (vehicle control, standard-of-care drug, and different doses of the lead compound). Administer the compounds daily via an appropriate route (e.g., oral gavage).

  • Efficacy Readouts:

    • Measure tumor volume twice weekly.

    • Monitor animal body weight as a measure of toxicity.

    • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., measuring the phosphorylation of the downstream effector to confirm target engagement in the tumor tissue).

  • Data Analysis: Compare the tumor growth inhibition between the treated groups and the vehicle control.

Treatment GroupMean Tumor Volume Change (%)Body Weight Change (%)
Vehicle Control+250+5
Standard-of-Care+50-8
NCE-005 (10 mg/kg)+80+2
NCE-005 (30 mg/kg)+30-2

Conclusion

The 4-Methoxy-3-(trifluoromethoxy)benzoic acid scaffold holds significant potential for the development of novel therapeutics. By employing a systematic approach of library synthesis followed by a tiered efficacy evaluation, researchers can efficiently identify and characterize lead compounds. This guide provides a robust and scientifically grounded framework for such an endeavor, emphasizing the importance of quantitative data and a logical progression from in vitro characterization to in vivo validation. The successful application of this strategy can pave the way for the discovery of new drugs with improved efficacy and safety profiles.

References

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Route proposals generated from BenchChem retrosynthesis models.

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